molecular formula C17H17NO4 B2744352 N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide CAS No. 1186650-01-0

N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide

Cat. No. B2744352
CAS RN: 1186650-01-0
M. Wt: 299.326
InChI Key: QYNVGINSVSUULG-UHFFFAOYSA-N
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Description

“N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group . The molecule also contains a formyl group (CHO), which is a functional group consisting of a carbonyl bonded to hydrogen, and a methoxy group (CH3O), which is a functional group consisting of a methyl group bound to oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the formyl group, and the attachment of the methoxy group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetamide, formyl, and methoxy groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis to form acetic acid and ammonia, while the formyl group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Structural and Reactivity Studies

A study on quinoline derivatives with amide bonds illustrates the structural diversity and potential reactivity of compounds similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. These derivatives form co-crystals with aromatic diols, showing the importance of structural studies in understanding compound interactions and reactivity, which could be relevant for designing novel materials or pharmaceuticals (Karmakar et al., 2009).

Synthesis and Pharmaceutical Applications

Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the utility of these compounds as versatile reagents for synthesizing N-alkylacetamides and carbamates, highlighting the importance of such compounds in pharmaceutical synthesis and natural product studies (Sakai et al., 2022).

Metabolism and Toxicology Studies

A comparative study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes touches on the biotransformation and potential toxicity pathways of compounds, including those structurally related to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide. This research is crucial for understanding the safety and environmental impact of such compounds (Coleman et al., 2000).

Antimicrobial Applications

Studies on rhodanine-3-acetic acid derivatives showcase the antimicrobial potential of compounds with structural motifs similar to N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide, providing insights into designing new antimicrobial agents (Krátký et al., 2017).

Photoreactivity and Molecular Design

Research on caged capsaicin model compounds with substituted nitrobenzyl groups linked to acetamide illustrates the photoreactivity and potential for molecular design using light-sensitive bonds. Such studies are relevant for developing drug delivery systems or materials with controlled release properties (Katritzky et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing allergic reactions .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

N-[4-[(5-formyl-2-methoxyphenyl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(20)18-15-4-6-16(7-5-15)22-11-14-9-13(10-19)3-8-17(14)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNVGINSVSUULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide

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